molecular formula C19H24N8O B6446941 4-[6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 2640974-04-3

4-[6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B6446941
CAS No.: 2640974-04-3
M. Wt: 380.4 g/mol
InChI Key: KGLVVQPOVZTFGS-UHFFFAOYSA-N
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Description

4-[6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a 6-methyl group, a piperazine linker, and a pyrazolo[1,5-a]pyrazine moiety. The morpholine ring at the 4-position of the pyrimidine enhances solubility and modulates pharmacokinetic properties. This compound is synthesized via multi-step reactions involving coupling of pyrazolo[1,5-a]pyrazine derivatives with piperazine intermediates under controlled conditions (e.g., anhydrous THF or DMF, catalytic agents) .

Properties

IUPAC Name

4-[6-methyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-15-14-17(24-10-12-28-13-11-24)23-19(22-15)26-8-6-25(7-9-26)18-16-2-3-21-27(16)5-4-20-18/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLVVQPOVZTFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of similar compounds has been found to improve both the absorption and emission behaviors This suggests that the compound’s action could be influenced by the chemical environment in which it is situated

Comparison with Similar Compounds

Key Observations :

  • The target compound’s morpholine-pyrimidine core is shared with compounds like 23 (), but differs in substituents (e.g., indole vs. pyrazolo[1,5-a]pyrazine).
  • DMH3 () replaces pyrazolo[1,5-a]pyrazine with a quinoline moiety, altering electronic properties and target selectivity .
  • Patent compounds () prioritize pyrazolo[1,5-a]pyrazine linked to pyrido-pyrimidinones, emphasizing bicyclic systems for enhanced binding affinity .

Substituent Variations and Pharmacological Implications

  • Piperazine Linkers: The target compound’s piperazine group facilitates flexibility and receptor engagement, akin to compound 23 (), which uses a methylsulfonylpiperazine for polar interactions . In contrast, DMH3 employs a phenoxypropylamine chain, favoring hydrophobic binding .
  • Morpholine vs.
  • Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine : The pyrazine nitrogen in the target compound may enhance hydrogen bonding vs. the pyrimidine in DMH3, influencing kinase selectivity .

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